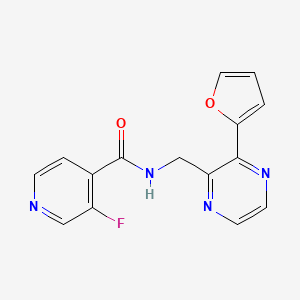

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

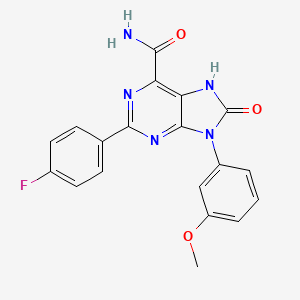

The compound “3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The molecule also contains a fluoro group and an isonicotinamide group.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, chalcones, which have a structure similar to part of the requested compound, are often synthesized through Claisen–Schmidt condensation .Mécanisme D'action

Target of Action

The compound “3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide” belongs to a class of compounds known as chalcones . Chalcones are known to exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . Therefore, it’s possible that this compound may interact with multiple targets within the cell.

Mode of Action

The biological action of chalcones is thought to be due to the conjugation of the double bond with the carbonyl group . This allows them to interact with various enzymes and receptors in the cell, potentially altering their function.

Result of Action

Without specific studies on “this compound”, it’s challenging to predict the exact molecular and cellular effects of this compound’s action. Given the known activities of chalcones, potential effects could include altered enzyme activity, changes in cell signaling, or even cell death in the case of anti-cancer activity .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, the limitations include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are many future directions for research on 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide. Some of these include:

1. Further studies on the compound's mechanism of action and potential side effects.

2. Testing the compound on different cancer cell lines to determine its effectiveness against different types of cancer.

3. Studying the compound's potential use in combination with other anti-cancer drugs to enhance their effectiveness.

4. Investigating the compound's potential use in treating other inflammatory diseases such as multiple sclerosis and Crohn's disease.

5. Developing new synthesis methods to improve the yield and reduce the cost of the compound.

Conclusion:

In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield of the compound. The compound has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are many future directions for research on this compound, which could lead to new treatments for cancer and inflammatory diseases.

Méthodes De Synthèse

The synthesis of 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide involves the reaction of 3-(furan-2-yl)pyrazin-2-amine with 3-fluorobenzaldehyde to form 3-(furan-2-yl)-N-((3-fluorobenzylidene)amino)pyrazin-2-amine. This intermediate is then reacted with isonicotinoyl chloride to form this compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Applications De Recherche Scientifique

- Application: Le 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide sert de réactif organoborée dans les réactions de couplage de SM. Ses conditions de réaction douces, sa tolérance aux groupes fonctionnels et sa compatibilité environnementale en font un outil précieux pour la construction de molécules complexes .

- Application: Le composé a été étudié pour ses effets cytotoxiques sur les cellules de carcinome pulmonaire. Les résultats préliminaires indiquent une activité prometteuse, suggérant son potentiel comme traitement du cancer du poumon .

- Application: Le this compound participe aux réactions d'hydroarylation, conduisant à la synthèse de dérivés d'acide 3-aryl-3-(furan-2-yl)propénoïque. Ces composés présentent des propriétés d'activation superelectrophile intéressantes .

- Application: Les chercheurs explorent le potentiel du composé comme structure principale pour la conception de nouveaux médicaments. Son motif de substitution unique et son noyau hétérocyclique peuvent offrir des avantages en matière de conception de médicaments .

- Application: Les chercheurs évaluent ses interactions avec les enzymes, les récepteurs ou d'autres biomolécules. Comprendre ses effets biologiques peut guider le développement futur de médicaments .

- Application: Des investigations computationnelles explorent la structure électronique du composé, sa réactivité et son affinité de liaison. Ces informations aident à prédire son comportement dans différents environnements .

Couplage de Suzuki–Miyaura

Études de cytotoxicité

Réactions d'hydroarylation

Découverte de médicaments

Études d'activité biologique

Chimie computationnelle

Propriétés

IUPAC Name |

3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c16-11-8-17-4-3-10(11)15(21)20-9-12-14(19-6-5-18-12)13-2-1-7-22-13/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNDEJAJYPYZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester](/img/structure/B2544641.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)

![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)

![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)